N'-[(2,5-dimethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
N’-[(2,5-dimethoxyphenyl)methylidene]acetohydrazide is a chemical compound known for its unique structure and properties. It belongs to the class of Schiff base hydrazones, which are widely studied for their potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a dimethoxyphenyl group and an acetohydrazide moiety, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2,5-dimethoxyphenyl)methylidene]acetohydrazide typically involves the condensation reaction between 2,5-dimethoxybenzaldehyde and acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(2,5-dimethoxyphenyl)methylidene]acetohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(2,5-dimethoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted hydrazides with various functional groups.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of N’-[(2,5-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N’-[(2,5-dimethoxyphenyl)methylidene]acetohydrazide can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
- N’-[(2,3-dimethoxyphenyl)methylidene]acetohydrazide
- N’-[(2,5-dimethoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(2,3-dimethoxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide .
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Uniqueness: : The presence of the 2,5-dimethoxyphenyl group in N’-[(2,5-dimethoxyphenyl)methylidene]acetohydrazide imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
357298-38-5 |
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Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.2 |
Purity |
95 |
Origin of Product |
United States |
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